

# The Elucidation of Penicillin T: A Technical Guide to its Chemical Structure

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of **Penicillin T**, also known as p-aminobenzylpenicillin. While historical context of its initial synthesis is provided, this document focuses on modern analytical techniques essential for the comprehensive structural verification and characterization of this aminopenicillin.

### Introduction to Penicillin T

**Penicillin T**, chemically designated as (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a member of the aminopenicillin subgroup of the broader penicillin family of antibiotics.[1][2][3] Its core structure is the characteristic penam nucleus, a fused  $\beta$ -lactam and thiazolidine ring system, with a side chain derived from p-aminophenylacetic acid.[4] The presence of the amino group on the phenyl ring classifies it as an aminopenicillin, a class of semi-synthetic penicillins developed to have a broader spectrum of activity than naturally occurring penicillins. While not as commercially prominent as ampicillin or amoxicillin, the study of **Penicillin T** provides valuable insights into the structure-activity relationships of this important class of antibiotics.

## Physicochemical Properties of Penicillin T

A summary of the key physicochemical properties of **Penicillin T** is presented in Table 1. This data is fundamental for its identification and characterization.



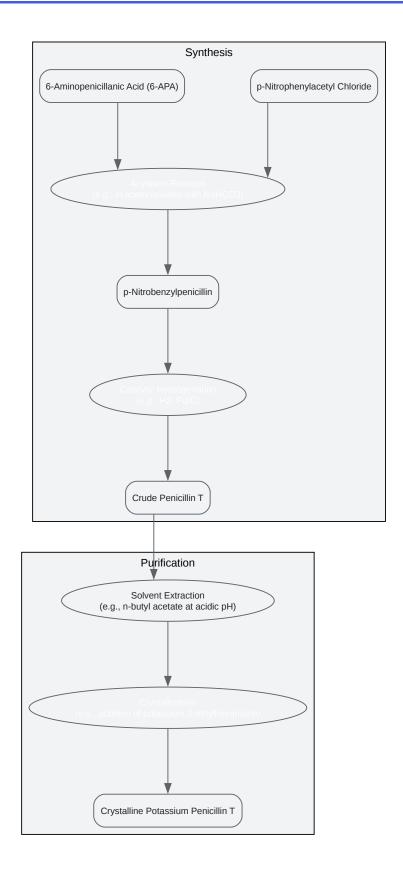
Property	Value	Source
Molecular Formula	C16H19N3O4S	PubChem
Molecular Weight	349.4 g/mol	PubChem
IUPAC Name	(2S,5R,6R)-6-[[2-(4- aminophenyl)acetyl]amino]-3,3 -dimethyl-7-oxo-4-thia-1- azabicyclo[3.2.0]heptane-2- carboxylic acid	PubChem

## **Historical Synthesis and Characterization**

The initial preparation and isolation of crystalline p-aminobenzylpenicillin were described by Tosoni, Glass, and Goldsmith in 1958.[5] While the detailed experimental protocols from this publication are not widely available in digital archives, the synthesis would have likely followed the general principles of semi-synthetic penicillin production established at the time. This typically involves the acylation of 6-aminopenicillanic acid (6-APA) with a suitable derivative of p-aminophenylacetic acid.

A plausible workflow for this historical synthesis and purification is outlined in the diagram below.





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Caption: A plausible workflow for the historical synthesis and purification of **Penicillin T**.



The characterization in that era would have relied on classical methods such as melting point determination, elemental analysis, and bioassays to establish its purity and antimicrobial activity.

## **Modern Structural Elucidation Methodologies**

Today, the definitive structural elucidation of **Penicillin T** would employ a suite of modern spectroscopic and chromatographic techniques. The following sections detail the experimental protocols for these methods.

# **High-Performance Liquid Chromatography (HPLC) for Purity Assessment**

HPLC is the standard method for determining the purity of penicillins and for separating them from related impurities and degradation products.

#### Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μm particle size) is typically used.
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like methanol or acetonitrile. The pH of the aqueous phase is a critical parameter for achieving good peak shape and resolution.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where the penicillin nucleus and the aromatic side chain absorb, commonly around 220-240 nm.
- Sample Preparation: A solution of **Penicillin T** is prepared in the mobile phase or a compatible solvent at a known concentration.



 Analysis: The retention time of the main peak is compared to a reference standard of Penicillin T. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

# Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides precise molecular weight information and, through tandem MS (MS/MS), valuable structural details from fragmentation patterns.

### Experimental Protocol:

- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled to an HPLC system (LC-MS).
- Ionization Mode: ESI can be run in either positive or negative ion mode. For penicillins, positive ion mode is common, detecting the protonated molecule [M+H]+.
- Analysis:
  - Full Scan MS: The instrument scans a range of mass-to-charge ratios (m/z) to detect the parent ion of **Penicillin T** (expected [M+H]<sup>+</sup> at m/z 350.1).
  - Tandem MS (MS/MS): The parent ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the penicillin structure. Expected fragmentation patterns for aminopenicillins include cleavage of the β-lactam ring and loss of the side chain.
- Data Interpretation: The accurate mass measurement confirms the elemental composition, and the fragmentation pattern helps to verify the connectivity of the molecule, including the structure of the side chain.

Table 2: Expected Mass Spectrometry Data for Penicillin T



lon	m/z (calculated)	Description
[M+H]+	350.1174	Protonated parent molecule
Fragment 1	160.0432	Thiazolidine ring fragment
Fragment 2	134.0817	p-aminophenylacetyl side chain fragment

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

### Experimental Protocol:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as deuterium oxide (D<sub>2</sub>O)
  or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).

#### Experiments:

- ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
- 13C NMR: Shows the number of different types of carbon atoms in the molecule.
- 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY) and between protons and carbons (HSQC for direct attachment, HMBC for longer-range coupling), allowing for the unambiguous assignment of all signals and confirmation of the overall structure.

Table 3: Predicted <sup>1</sup>H NMR Chemical Shifts for Key Protons in Penicillin T



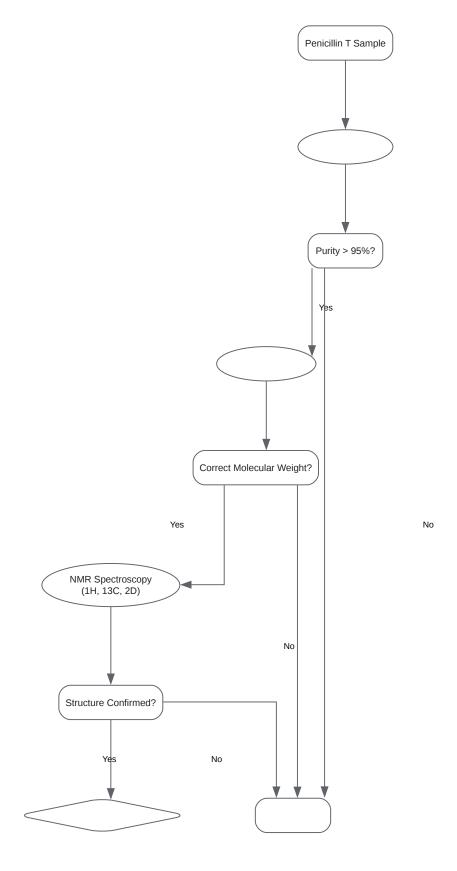
Proton(s)	Predicted Chemical Shift (ppm)	Multiplicity
H-5	~5.5	Doublet
H-6	~5.4	Doublet of doublets
H-2	~4.2	Singlet
C(CH <sub>3</sub> ) <sub>2</sub>	1.5 - 1.7	Two singlets
CH <sub>2</sub> (side chain)	~3.6	Singlet
Aromatic protons	6.7 - 7.2	Two doublets

Note: Predicted values are based on data for similar aminopenicillins and may vary depending on the solvent and pH.

### **Integrated Workflow for Structural Elucidation**

A modern approach to the structural elucidation of **Penicillin T** would follow an integrated workflow, utilizing these techniques in a complementary fashion.





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Caption: An integrated workflow for the modern structural elucidation of **Penicillin T**.



### Conclusion

The elucidation of the chemical structure of **Penicillin T** is a process that builds upon historical methods of synthesis and characterization with the power and precision of modern analytical techniques. While foundational knowledge of this molecule was established decades ago, a comprehensive understanding for regulatory and research purposes today relies on the integrated application of HPLC, mass spectrometry, and NMR spectroscopy. The protocols and data presented in this guide provide a framework for the robust and unambiguous structural confirmation of **Penicillin T**, ensuring its identity, purity, and quality for any research or development application.

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### References

- 1. NIH 3D [3d.nih.gov]
- 2. Ampicillin Pharmaceutical Drugs NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ampicillin | C16H19N3O4S | CID 6249 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Penicillin Wikipedia [en.wikipedia.org]
- 5. Crystalline p-aminobenzylpenicillin: preparation and some properties PMC [pmc.ncbi.nlm.nih.gov]
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